4-Methylphenylzinc iodide
Overview
Description
4-Methylphenylzinc iodide is an organozinc compound with a molecular weight of 283.42 . It is typically available as a 0.5 M solution in tetrahydrofuran (THF) .
Molecular Structure Analysis
The linear formula for this compound is CH3C6H4ZnI . This indicates that the compound consists of a methylphenyl group (CH3C6H4) bonded to a zinc iodide (ZnI) group.Physical and Chemical Properties Analysis
This compound is a dense liquid with a density of 0.997 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Scientific Research Applications
Photodissociation Studies
4-Methylphenylzinc iodide is relevant in studies focusing on photodissociation, specifically in the context of aryl halides. Research on the photodissociation of molecular beams of simple aryl iodides and bromides, including compounds similar to this compound, has been conducted. This includes investigations into the angular distribution of photofragments and the excited state lifetimes of these molecules (Dzvonik, Yang, & Bersohn, 1974).
Chemical Research and Novel Syntheses
The compound plays a role in the field of chemical research, particularly in exploring the effects of ring strain and the formation of diradicals, which are crucial for understanding chemical reactivity and synthesis processes. Such studies often involve the synthesis of hydrocarbons and examination of their properties (Wittig, 1980).
Semiconductor Research
In semiconductor research, compounds like this compound are significant for understanding the properties of hybrid metal iodide perovskites. Studies have been conducted on these materials, focusing on their thermal stability, optical, and electronic properties, which are vital for advancements in semiconductor technology (Stoumpos, Malliakas, & Kanatzidis, 2013).
Surface Chemistry
This compound is also relevant in surface chemistry, particularly in studies of the chemisorption of alkyl iodides on metal surfaces. Such research is essential for understanding surface reactions and the formation of surface compounds, which has implications for catalysis and surface modification (Bushell et al., 2005).
Biodehalogenation and Metabolism Studies
In biodehalogenation and metabolism research, iodinated aromatic compounds like this compound are used as model compounds. These studies help in understanding the metabolic pathways and excretion mechanisms of such compounds in biological systems (Sinsheimer & Shum, 1981).
Solar Cell Research
The compound is significant in the development of dye-sensitized solar cells, particularly in the context of using iodide sources for enhancing solar cell efficiency. Research in this area focuses on optimizing electrolytes and understanding charge-transfer mechanisms, which are crucial for improving solar cell performance (Wu et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
iodozinc(1+);methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAJMZHMDYRVRB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[C-]C=C1.[Zn+]I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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